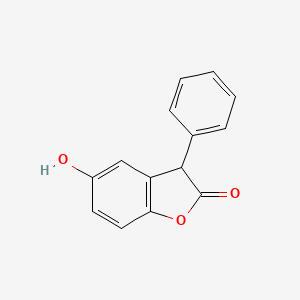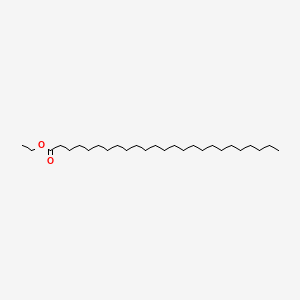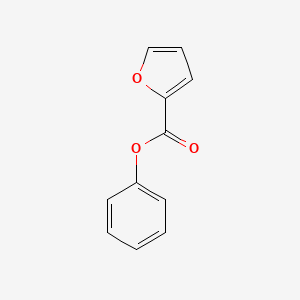
Phenyl furan-2-carboxylate
Vue d'ensemble
Description
Phenyl furan-2-carboxylate is a compound that belongs to the class of 5-phenyl-furan-2-carboxylic acids . These compounds have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .
Molecular Structure Analysis
The molecular structure of Phenyl furan-2-carboxylate and its derivatives has been analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These analyses provide valuable insights into the structural characteristics of these compounds.Applications De Recherche Scientifique
Antimycobacterial Agents
Phenyl furan-2-carboxylate derivatives, specifically 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents. These compounds are particularly noted for their ability to interfere with iron homeostasis in mycobacterial species, a crucial aspect in the development of new antitubercular therapeutics. A study by Mori et al. (2022) focused on a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, one of the potent candidates in this series, analyzing its structure and properties (Mori et al., 2022).
Synthesis and Characterization for Metal Complexes
Furan-2-carboxylate compounds have been utilized in the synthesis of mixed-ligand metal complexes. For example, furan-2-carboxylic acid has been used as a primary ligand alongside 1,10-phenanthroline as a secondary ligand in the creation of various metal complexes, as described by Taghreed et al. (2014). These complexes have been characterized for properties like melting points, solubility, and magnetic susceptibility, suggesting their potential utility in various applications including catalysis and material science (Taghreed et al., 2014).
Synthesis of Bioactive Compounds
Phenyl furan-2-carboxylate derivatives have been synthesized for potential use in pharmacological applications. For instance, Cansiz et al. (2004) synthesized various compounds, including furan-2-carboxylic acid hydrazide derivatives, for potential bioactive properties. The study focused on understanding the structural components of these synthesized compounds, which could lead to the development of new drugs or therapeutic agents (Cansiz et al., 2004).
Vascular Smooth Muscle Cells (VSMC) Inhibition
In the field of cardiovascular research, (furan-2-yl)(phenyl)methanone derivatives synthesized from furan-2-carboxylic acid have shown inhibitory activities against VSMC proliferation. Qing-shan (2011) highlighted the potential of these compounds in inhibiting vascular smooth muscle cell growth, which is significant in the context of atherosclerosis and other vascular diseases (Qing-shan, 2011).
Synthesis of Aromatic Compounds
Phenyl furan-2-carboxylate has also been used in the synthesis of aromatic compounds. Subrahmanya et al. (2003) reported a novel method for synthesizing 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acids, demonstrating the compound's utility in organic synthesis and its potential in developing various heterocyclic compounds (Subrahmanya et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
phenyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDAWBGVZLMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325541 | |
| Record name | Phenyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl furan-2-carboxylate | |
CAS RN |
2948-14-3 | |
| Record name | NSC509746 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-](/img/structure/B3050807.png)
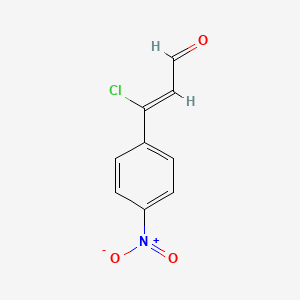
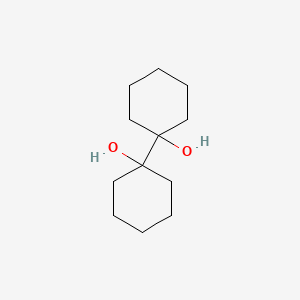
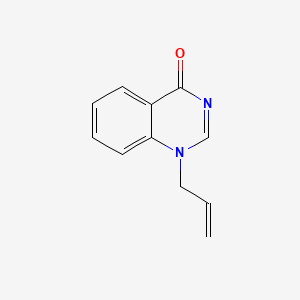
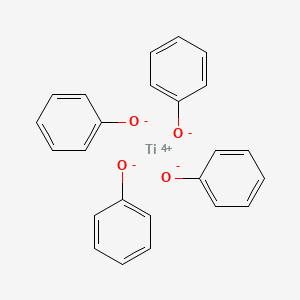
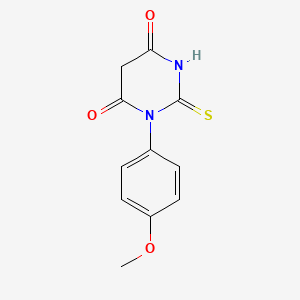
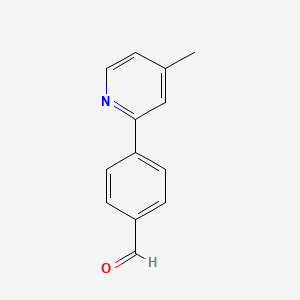
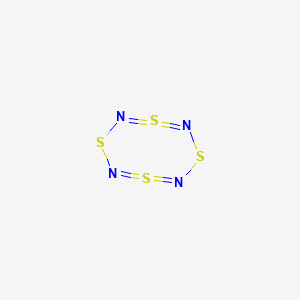
![4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid](/img/structure/B3050821.png)
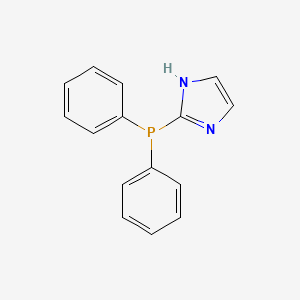
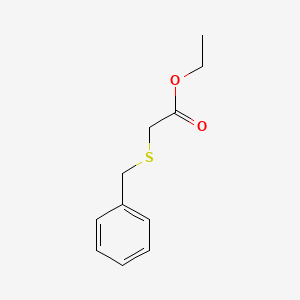
![[2-[(4-Tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate](/img/structure/B3050826.png)
